2,5-Dimethylbenzyl bromide
Overview
Description
- 2,5-Dimethylbenzyl bromide is an organic compound with the molecular formula C9H11Br . It is a clear colorless to light yellow liquid.
- It has been used in various synthetic applications, including as a protecting group in carbohydrate chemistry and as a building block for ligands, organocatalysts, and other compounds.
Synthesis Analysis
- 2,5-Dimethylbenzyl bromide can be synthesized from the corresponding alcohol (2,5-dimethoxytoluene) by reaction with phosphorus tribromide or hydrobromic acid.
- Radical bromination of 2,6-dimethoxytoluene with N-bromosuccinimide is another method.
Molecular Structure Analysis
- The molecular formula is C9H11Br , with an average mass of 199.088 Da .
- The compound is characterized by a planar structure, except for the long C–Br bond perpendicular to the rest of the molecule.
Chemical Reactions Analysis
- 2,5-Dimethylbenzyl bromide can undergo various reactions, including substitution, elimination, and coupling reactions.
- It is commonly used as a precursor in the synthesis of other compounds.
Physical And Chemical Properties Analysis
- Melting point: 15°C
- Boiling point: 235°C
- Density: 1.314 g/cm³
- Refractive index: 1.568-1.57
- Flash point: 102°C
- It is a flammable liquid and causes skin and eye irritation.
Scientific Research Applications
Synthesis of Unnatural Amino Acids
2,5-Dimethylbenzyl bromide plays a significant role in the synthesis of unnatural amino acids. For instance, it is used in the synthesis of (S)-2,6-dimethylphenylalanine, a process characterized by its simplicity and the use of inexpensive starting materials (Zhang Lian, 2014).
Role in the Synthesis of Dendritic Materials
This compound is also important in the synthesis of dendritic materials. The structural properties of methoxy derivatives of benzyl bromide, which include 2,5-Dimethylbenzyl bromide, have been determined to be significantly different, impacting their use as building blocks in dendritic material synthesis (Zhigang Pan et al., 2005).
Catalytic Applications
In catalysis, 2,5-Dimethylbenzyl bromide derivatives have been employed. For example, benzofuran-derived benzylpyridinium bromides, including 2,5-Dimethylbenzyl bromide, have shown potent acetylcholinesterase inhibitory activity, which is significant in the development of Alzheimer's disease treatments (Farzaneh Baharloo et al., 2015).
Environmental Behavior Studies
The behavior of similar bromide derivatives in environmental settings, such as paddy water and soil, has been studied to understand the degradation and runoff of herbicides. This research is crucial for assessing the environmental impact of such compounds (M. Morohashi et al., 2012).
Safety And Hazards
- It is classified as a dangerous substance due to its corrosive properties.
- Precautions include avoiding inhalation, wearing protective gear, and handling it in a well-ventilated area.
Future Directions
- Further research could explore its applications in drug synthesis, ligand design, and other areas.
- Investigating alternative synthetic routes and optimizing reaction conditions may enhance its utility.
properties
IUPAC Name |
2-(bromomethyl)-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJPEGRMZQBUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569440 | |
Record name | 2-(Bromomethyl)-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,4-dimethylbenzene | |
CAS RN |
50837-53-1 | |
Record name | 2-(Bromomethyl)-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1,4-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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